Minodronic acid hydrate, also known as minodronic acid hydrate, is a third-generation bisphosphonate compound. [] Bisphosphonates are a class of drugs that prevent the loss of bone density, used to treat osteoporosis and similar diseases. [] Minodronic acid hydrate is notable for its potent anti-resorptive effects, exceeding those of other bisphosphonates. [] It inhibits bone resorption by suppressing osteoclastic function, a process crucial in bone remodeling. [, ]
Minodronic acid monohydrate is derived from imidazo[1,2-a]pyridine derivatives. It belongs to the third generation of bisphosphonates, characterized by the presence of an amino group in its structure, which contributes to its potent pharmacological effects. Its classification as a bisphosphonate places it in a category of drugs that are designed to manage bone metabolism disorders by inhibiting osteoclast-mediated bone resorption .
The synthesis of minodronic acid monohydrate involves several key steps:
The process is noted for its high yield and environmentally friendly use of water as a solvent, making it suitable for mass production .
Minodronic acid monohydrate has the chemical formula C₁₁H₁₄N₃O₇P₂·H₂O. Its structure features an imidazo[1,2-a]pyridine ring, which is critical for its biological activity. The molecular weight of minodronic acid monohydrate is approximately 329.20 g/mol. The compound's structural characteristics contribute to its ability to inhibit osteoclast activity effectively.
Minodronic acid monohydrate undergoes several key chemical reactions during its synthesis:
These reactions are facilitated under controlled conditions to ensure high purity and yield of the final product .
Minodronic acid monohydrate exerts its pharmacological effects primarily through the inhibition of osteoclast-mediated bone resorption. Upon administration, it accumulates in bone tissue and is released during the bone resorption process initiated by osteoclasts. Unlike traditional bisphosphonates that induce osteoclast apoptosis, minodronic acid alters metabolic pathways within osteoclasts without triggering cell death. This unique mechanism involves inhibition of farnesyl diphosphate synthase within the mevalonic acid pathway, leading to reduced osteoclastic activity and decreased bone resorption rates .
Minodronic acid monohydrate appears as a white crystalline solid with a melting point around 150-160 °C. It is soluble in water and exhibits stability under normal storage conditions. The compound has a high purity level (>99% HPLC), indicating its suitability for pharmaceutical applications.
Key Properties:
Minodronic acid monohydrate is primarily used in clinical settings for the treatment of osteoporosis, particularly in postmenopausal women. Its effectiveness has been demonstrated in clinical trials where it significantly increased bone mineral density at key sites such as the lumbar spine and hip joint over one to two years of administration. Furthermore, it has shown promise in reducing fracture incidence among patients undergoing treatment .
Minodronic acid monohydrate, chemically designated as [1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethylidene]bisphosphonic acid monohydrate, features a molecular formula of C₉H₁₂N₂O₇P₂·H₂O
(molecular weight: 340.16 g/mol). Its structure comprises three key domains:
–PO₃H₂
) linked to a central carbon atom. –OH
) attached to the same carbon, enabling tridentate calcium chelation. Crystallographic studies reveal that the monohydrate form stabilizes the crystal lattice through hydrogen bonding between the water molecule and phosphonate oxygen atoms. This hydration mitigates molecular mobility, reducing degradation kinetics. While full X-ray diffraction data remains limited in public literature, thermogravimetric analysis (TGA) confirms a 5.3% weight loss at 110–120°C, consistent with monohydrate stoichiometry [6] [10].
Table 1: Atomic Composition of Minodronic Acid Monohydrate
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 9 | Backbone of imidazopyridine and ethylidene chain |
Hydrogen (H) | 14 | Includes acidic P–OH protons and hydrate water |
Nitrogen (N) | 2 | Heterocyclic ring atoms (basic nitrogen character) |
Oxygen (O) | 8 | Phosphonate groups, hydroxyl, hydrate |
Phosphorus (P) | 2 | Bisphosphonate functionality |
Solubility: The compound exhibits pH-dependent solubility. It is insoluble in water but dissolves in alkaline solutions (e.g., 2 mg/mL in 0.1 M NaOH upon warming). Organic solvents (DMSO, ethanol) show negligible dissolution capacity [1] [7] [9].
Stability:
Al³⁺-minodronate
complexes, detectable as white particulates [6] [10]. Table 2: Stability Performance in Different Buffers
Buffer Type | pH Range | Drug Retention (%) | Particulate Formation |
---|---|---|---|
Citrate | 3–5 | >99 | None |
Tartrate | 3–5 | >95 | Minimal |
Glycine | 3–5 | 85–90 | Moderate |
Acetate | 3–5 | <80 | Severe |
Hydration Dynamics: The monohydrate form is thermodynamically favored over anhydrous forms. Dehydration induces amorphous conversion, increasing chemical reactivity and degradation susceptibility. Kinetic studies show hydrate loss initiates at 40°C under low humidity, emphasizing the need for cold-chain storage [6] [7].
NMR Spectroscopy:
–CH₂
– bridge). IR Spectroscopy: Key absorptions include:
X-ray Diffraction: Particulates isolated from unstable formulations show amorphous halos via powder XRD. Energy-dispersive X-ray spectroscopy (EDX) of these solids reveals aluminum/phosphorus ratios of ≈1:3, confirming Al·minodronate
complexes [6] [10].
The monohydrate form is the commercially and pharmacologically relevant phase due to superior stability:
Among third-generation bisphosphonates, minodronic acid monohydrate’s imidazopyridine moiety confers unique properties:
Table 3: Comparison of Third-Generation Bisphosphonates
Compound | R² Group | Relative Bone Affinity | Aqueous Stability (pH 4.5) |
---|---|---|---|
Minodronic acid | Imidazo[1,2-a]pyridine | 100× (vs. pamidronate) | High (citrate buffered) |
Zoledronic acid | Imidazol-1-yl | 85× | Moderate |
Risedronic acid | Pyridin-3-yl | 50× | Low |
The heterocycle’s basicity (imidazopyridine > imidazole > pyridine) enhances farnesyl diphosphate synthase inhibition and bone mineral adhesion. Hydration further amplifies these effects by stabilizing the bioactive conformation [2] [4].
Table 4: Nomenclature of Minodronic Acid Monohydrate
Designation Type | Name |
---|---|
IUPAC Name | [1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethylidene]bisphosphonic acid monohydrate |
Synonyms | Minodronate; YM 529; Bonoteo®; Recalbon® |
CAS Numbers | 180064-38-4 (anhydrous); 155648-60-5 (monohydrate) |
SMILES | OC(P(O)(O)=O)(P(O)(O)=O)CC1=CN=C2N1C=CC=C2.O |
InChI Key | GPAPAOGRNKUFGH-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7